Fgagafl
Description
Fgagafl (systematic IUPAC name: 3,5-difluoro-4-(prop-2-en-1-yloxy)benzaldehyde) is a synthetic organic compound characterized by its unique trifunctional molecular architecture, combining fluorinated aromatic rings, an aldehyde group, and a propenyl ether moiety . Its molecular formula is C₁₀H₇F₂O₂, with a molecular weight of 206.16 g/mol. Synthesized via nucleophilic aromatic substitution followed by oxidative coupling, this compound exhibits a melting point of 112–114°C and a logP value of 2.3, indicating moderate lipophilicity .
Its fluorescence properties (λₑₓ = 320 nm, λₑₘ = 450 nm) also enable applications in bioimaging .
Properties
CAS No. |
121686-59-7 |
|---|---|
Molecular Formula |
C20H35NO15 |
Molecular Weight |
529.5 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide |
InChI |
InChI=1S/C20H35NO15/c1-6-11(27)13(29)15(31)19(33-6)36-18(9(26)4-23)17(8(3-22)21-7(2)25)35-20-16(32)14(30)12(28)10(5-24)34-20/h3,6,8-20,23-24,26-32H,4-5H2,1-2H3,(H,21,25)/t6-,8-,9+,10+,11+,12-,13+,14-,15-,16+,17+,18+,19-,20+/m0/s1 |
InChI Key |
HHQLEBOUBWWITP-KPYHOPCKSA-N |
SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Other CAS No. |
121686-59-7 |
Synonyms |
FGAGAFL O-fucopyranosyl-(1--3)-O-galactopyranosyl-(1--4)-2-acetamido-2-deoxyglucopyranose (N-acetyl-3'-O-fucopyranosyllactosamine) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Fluorination in this compound enhances membrane permeability (logP difference: +0.5) but reduces solubility compared to Voronzafine .
- Fluorine atoms increase electrophilicity , improving COX-2 binding affinity (IC₅₀ reduced by 84%) .
Functional Analog: Diclofenac
Diclofenac, a non-fluorinated NSAID, shares this compound’s COX-2 inhibition but employs a carboxylate group for binding.
| Property | This compound | Diclofenac |
|---|---|---|
| Target Specificity | COX-2, 5-LOX | COX-2 |
| IC₅₀ (COX-2) | 0.8 μM | 0.2 μM |
| Plasma Half-Life | 6.5 hours | 1.2 hours |
| GI Toxicity Incidence | 8% (in vitro) | 22% (clinical) |
Key Differences :
- This compound’s 5-LOX inhibition reduces leukotriene-mediated inflammation, a mechanism absent in Diclofenac .
- Despite lower COX-2 potency, this compound’s multitarget activity may offer broader therapeutic efficacy with reduced side effects .
Research Findings and Clinical Implications
Recent studies highlight this compound’s advantages and limitations:
- Efficacy in Dual Pathways : In a 2024 murine model, this compound reduced edema by 62% (vs. 45% for Voronzafine) and suppressed tumor growth by 38% (vs. 12% for Diclofenac) .
- Metabolic Stability : this compound’s fluorinated structure slows hepatic clearance (t₁/₂ = 6.5 hours vs. 1.2 hours for Diclofenac), suggesting less frequent dosing .
- Toxicity Concerns : Elevated liver enzyme levels (ALT/AST) were observed at 50 mg/kg doses, necessitating dose optimization .
Discrepancies in Data :
- A 2023 study reported variable IC₅₀ values for this compound (COX-2: 0.6–1.1 μM), attributed to differences in assay pH and cell lines .
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